
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is a synthetic compound that belongs to the class of dihydropyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly as a pharmacological agent. It features a piperazine ring attached to a phenyl group, which is further connected to a dihydropyrimidine-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-bromophenylpiperazine, is reacted with a suitable base to form the piperazine derivative.
Coupling Reaction: The piperazine derivative is then coupled with a dihydropyrimidine-dione precursor under specific conditions, such as the presence of a palladium catalyst and a suitable solvent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine ring.
Scientific Research Applications
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Piperazin-1-YL)phenyl)pyrimidine-2,4(1H,3H)-dione
- 1-(4-(Piperazin-1-YL)phenyl)tetrahydropyrimidine-2,4(1H,3H)-dione
Uniqueness
1-(4-(Piperazin-1-YL)phenyl)dihydropyrimidine-2,4(1H,3H)-dione hydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and a dihydropyrimidine-dione core. This combination imparts distinct pharmacological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19ClN4O2 |
|---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
1-(4-piperazin-1-ylphenyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H18N4O2.ClH/c19-13-5-8-18(14(20)16-13)12-3-1-11(2-4-12)17-9-6-15-7-10-17;/h1-4,15H,5-10H2,(H,16,19,20);1H |
InChI Key |
XPOUFTXRXQNLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=C(C=C2)N3CCNCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
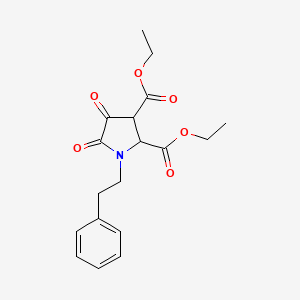
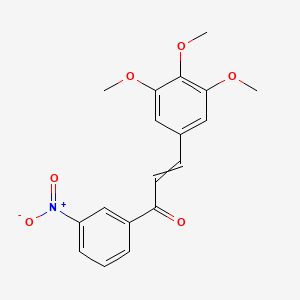
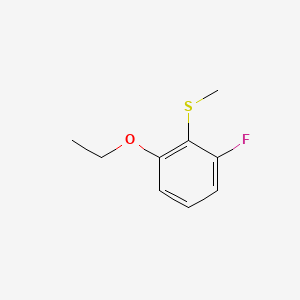
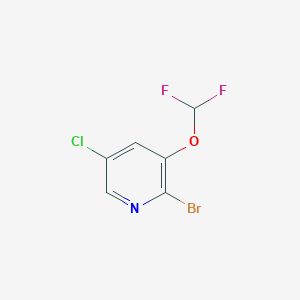
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)

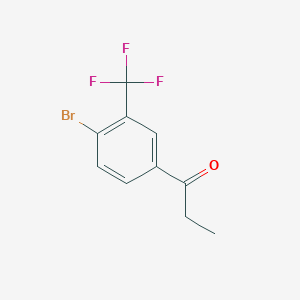
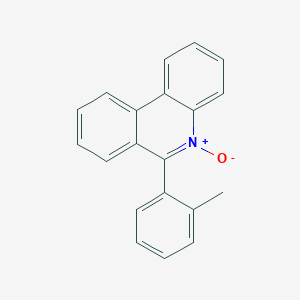
amino}benzoyl)amino]pentanedioate](/img/structure/B14012166.png)

![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)
